molecular formula C7H11F3O2 B2640630 (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid CAS No. 2248209-89-2

(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid

Cat. No.: B2640630
CAS No.: 2248209-89-2
M. Wt: 184.158
InChI Key: OSUWLCURNQRRIG-BYPYZUCNSA-N
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Description

(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid is an organic compound characterized by the presence of trifluoromethyl groups and a chiral center. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the alkylation of a suitable carboxylic acid derivative with trifluoromethyl iodide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming carboxylate derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid exerts its effects is largely dependent on its ability to interact with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, often leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in both research and therapeutic contexts.

Comparison with Similar Compounds

    (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid: The enantiomer of the compound, which may exhibit different biological activity due to its chiral nature.

    Trifluoroacetic acid: A simpler fluorinated carboxylic acid, often used as a reagent in organic synthesis.

    2,2,2-Trifluoroethanol: Another fluorinated compound with different functional groups and applications.

Uniqueness: (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid is unique due to its combination of trifluoromethyl groups and a chiral center, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of chiral drugs and in studies of stereochemistry.

Properties

IUPAC Name

(2R)-4,4,4-trifluoro-2,3,3-trimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-4(5(11)12)6(2,3)7(8,9)10/h4H,1-3H3,(H,11,12)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUWLCURNQRRIG-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)C(C)(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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